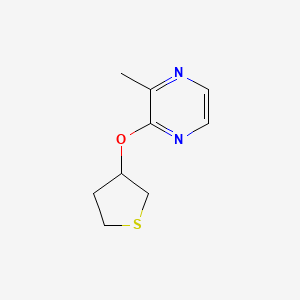

2-Methyl-3-(thiolan-3-yloxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-(thiolan-3-yloxy)pyrazine is a chemical compound that belongs to the pyrazine family. It is a colorless liquid with a strong odor and is commonly used in the food and fragrance industry. However, recent scientific research has shown that this compound has potential applications in the biomedical field.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Saha et al. (2016) explored the potential of pyrazine derivatives as corrosion inhibitors for steel surfaces using computational chemistry approaches, including density functional theory (DFT) and molecular dynamics (MD) simulations. Their study suggests that pyrazine derivatives with an –SH group, similar in structure to 2-Methyl-3-(thiolan-3-yloxy)pyrazine, show promising results as corrosion inhibitors, with theoretical outcomes indicating improved inhibition properties due to the introduction of the –SH group (S. Saha, Abhiram Hens, N. C. Murmu, & P. Banerjee, 2016).

Cancer Chemoprevention

Research on alternative precursors to major metabolites of cancer chemopreventive agents, such as oltipraz, has demonstrated the role of pyrazine compounds in biological activities relevant to cancer prevention. Mettachit Navamal et al. (2002) investigated the thiolytic chemistry of pyrazine derivatives, finding that these compounds exhibit similar biological activities due to their chemical competence in the presence of biological thiols, potentially contributing to cancer chemoprevention strategies (Mettachit Navamal et al., 2002).

Synthetic Chemistry

The synthesis and structural modification of pyrazine derivatives have been extensively explored for creating novel heterocyclic systems and compounds with potential pharmaceutical applications. Studies by Kočevar et al. (1978) and others have developed synthetic routes and investigated the reactivity of pyrazine derivatives, highlighting their versatility and potential in creating compounds with varied biological and chemical properties (M. Kočevar, B. Stanovnik, & M. Tiŝler, 1978).

Electrochromic Materials

The development of electrochromic materials utilizing pyrazine derivatives has shown significant progress. Zhao et al. (2014) synthesized novel polymeric electrochromic materials employing pyrazine as the acceptor unit, demonstrating their potential application in NIR electrochromic devices due to their high coloration efficiency and fast response time (H Zhao et al., 2014).

Wirkmechanismus

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-methyl-3-(thiolan-3-yloxy)pyrazine, have exhibited a wide range of biological activities . These activities suggest that the compound may interact with multiple targets in the body.

Mode of Action

As a derivative of pyrrolopyrazine, it is likely that it interacts with its targets in a similar manner to other compounds in this class

Biochemical Pathways

Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways are affected

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-methyl-3-(thiolan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-9(11-4-3-10-7)12-8-2-5-13-6-8/h3-4,8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTQBOZZIVMTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(thiolan-3-yloxy)pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)

![4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2681085.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)

methanone](/img/structure/B2681091.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2681093.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2681101.png)

![2-(benzylsulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2681102.png)